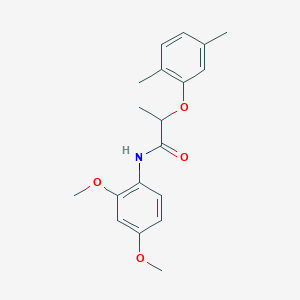
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide, also known as DMTCP, is a novel chemical compound that has gained significant attention in the scientific research community. DMTCP is a synthetic compound that has been developed for its potential application in the field of medicine, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to activate certain immune cells, which can help to enhance the body's natural defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. This compound has also been found to enhance the activity of certain immune cells, which can help to fight off infections and diseases. Additionally, this compound has been shown to have a neuroprotective effect, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. This compound also has a long shelf life, which allows for long-term storage and use in experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide. One potential direction is to investigate its potential application in the treatment of cancer. This compound has been shown to have anti-tumor properties, and further research is needed to determine its efficacy in treating various types of cancer. Another future direction is to investigate its potential application in the treatment of neurodegenerative diseases. This compound has been shown to have a neuroprotective effect, and further research is needed to determine its potential use in treating diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific research studies. It has potential application in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has several advantages for lab experiments, including its ease of synthesis and long shelf life. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with 2,5-dimethylphenol in the presence of a base catalyst. The resulting intermediate is then reacted with propanoyl chloride to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been studied for its potential application in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been investigated for its ability to modulate the immune system and enhance the body's natural defense mechanisms.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-6-7-13(2)17(10-12)24-14(3)19(21)20-16-9-8-15(22-4)11-18(16)23-5/h6-11,14H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVHCYZCZSMVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)
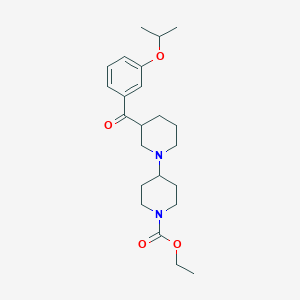
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)
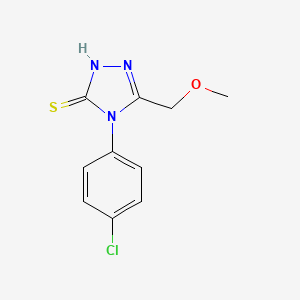
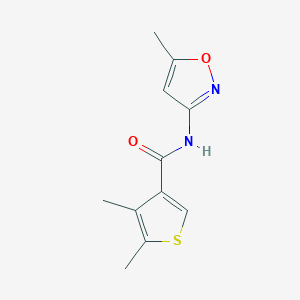
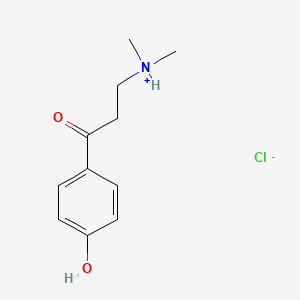
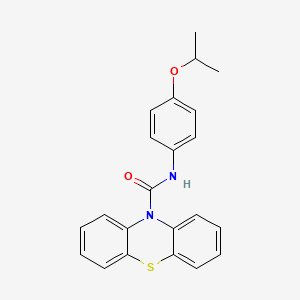
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
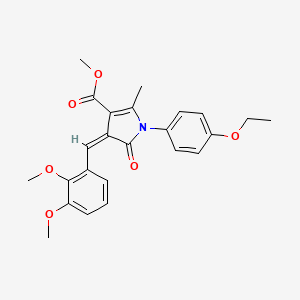
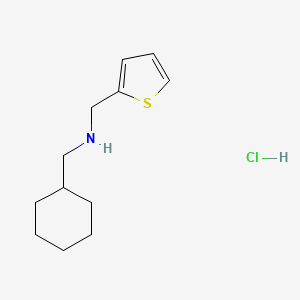
![3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
![4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4876216.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
